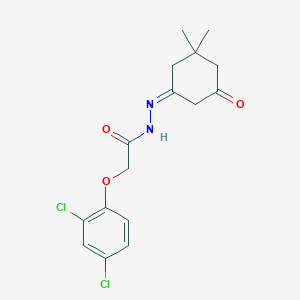

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide, also known as DCPA, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. DCPA is a selective herbicide, which means that it targets only certain types of plants while leaving others unharmed.

Mécanisme D'action

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide works by inhibiting the growth of broadleaf weeds. It does this by interfering with the synthesis of certain amino acids that are essential for plant growth. Specifically, 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the amino acids valine, leucine, and isoleucine. Without these amino acids, the plant cannot grow and eventually dies.

Biochemical and Physiological Effects

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting the synthesis of certain amino acids, 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide also affects the metabolism of other compounds in the plant. For example, 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide has been shown to increase the levels of certain enzymes involved in the metabolism of carbohydrates and lipids. It also affects the levels of certain hormones in the plant, such as auxins and cytokinins, which are involved in regulating growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide in lab experiments is that it is a selective herbicide, which means that it can be used to study the effects of herbicides on specific types of plants without affecting others. 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of using 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide in lab experiments is that it can be difficult to control the concentration of the herbicide in the soil or other growth medium. This can make it difficult to compare results between different experiments.

Orientations Futures

There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide. One area of interest is the development of new formulations of 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide that are more effective and have lower environmental impacts. Another area of interest is the study of the fate and transport of 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide in the environment, including its potential to leach into groundwater or accumulate in soil or sediment. Finally, there is a need for more research on the effects of 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide on non-target organisms, such as insects and soil microorganisms, to better understand its ecological impacts.

Méthodes De Synthèse

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide is synthesized by reacting 2,4-dichlorophenol with cyclohexanone in the presence of a base to form the intermediate product 2-(2,4-dichlorophenoxy)cyclohexanone. This intermediate product is then reacted with hydrazine hydrate and acetic anhydride to form 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide. The synthesis of 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.

Applications De Recherche Scientifique

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide has been used as a model compound for studying the adsorption and desorption behavior of herbicides in soil. It has also been used as a probe molecule for studying the properties of clay minerals and other soil components. In addition, 2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide has been used as a tracer for studying the fate and transport of herbicides in the environment.

Propriétés

Nom du produit |

2-(2,4-dichlorophenoxy)-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide |

|---|---|

Formule moléculaire |

C16H18Cl2N2O3 |

Poids moléculaire |

357.2 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenoxy)-N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide |

InChI |

InChI=1S/C16H18Cl2N2O3/c1-16(2)7-11(6-12(21)8-16)19-20-15(22)9-23-14-4-3-10(17)5-13(14)18/h3-5H,6-9H2,1-2H3,(H,20,22)/b19-11+ |

Clé InChI |

YVTZQTYIRSOZPH-YBFXNURJSA-N |

SMILES isomérique |

CC1(C/C(=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)/CC(=O)C1)C |

SMILES |

CC1(CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC(=O)C1)C |

SMILES canonique |

CC1(CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC(=O)C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)

![3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B274124.png)

![5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)

![4-[4-(Diphenylphosphoryl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B274141.png)

![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)

![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)

![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)